Benzyl

Description

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals.

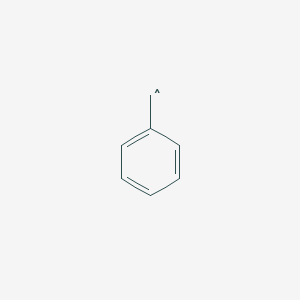

Toluene is the simplest member of the class toluenes consisting of a benzene core which bears a single methyl substituent. It has a role as a non-polar solvent, a cholinergic antagonist, a neurotoxin and a fuel additive. It is a methylbenzene, a volatile organic compound and a member of toluenes.

Toluene is a colorless, liquid that is immiscible in water. It is a mono-substituted benzene derivative used in veterinary medicine as a treatment for various parasites in dogs and cats.

Toluene is added to gasoline, used to produce benzene, and used as a solvent. Exposure to toluene may occur from breathing ambient or indoor air affected by such sources. The central nervous system (CNS) is the primary target organ for toluene toxicity in both humans and animals for acute (short-term) and chronic (long-term) exposures. CNS dysfunction and narcosis have been frequently observed in humans acutely exposed to elevated airborne levels of toluene; symptoms include fatigue, sleepiness, headaches, and nausea. CNS depression has been reported to occur in chronic abusers exposed to high levels of toluene. Chronic inhalation exposure of humans to toluene also causes irritation of the upper respiratory tract and eyes, sore throat, dizziness, and headache. Human studies have reported developmental effects, such as CNS dysfunction, attention deficits, and minor craniofacial and limb anomalies, in the children of pregnant women exposed to high levels of toluene or mixed solvents by inhalation. EPA has concluded that that there is inadequate information to assess the carcinogenic potential of toluene.

Toluene is a natural product found in Basella alba, Zingiber mioga, and other organisms with data available.

Toluene is an aromatic hydrocarbon composed of a benzene ring linked to one methyl group. Toluene is used a solvent or as a chemical intermediate in various industrial applications. Rapid inhalation of high concentrations of toluene can cause severe neurological complications.

Toluene can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity according to California Labor Code.

Toluene is found in allspice. Toluene is isolated from distilled tolu balsam (Myroxylon balsamum). Minor constituent of lime oil (Citrus aurantifolia).Toluene, formerly known as toluol, is a clear, water-insoluble liquid with the typical smell of paint thinners. It is an aromatic hydrocarbon that is widely used as an industrial feedstock and as a solvent. (Wikipedia) Toluene has been shown to exhibit beta-oxidant, depressant, hepatoprotective, anesthetic and neurotransmitter functions (A7693, A7694, A7695, A7696, A7697).

A widely used industrial solvent.

See also: Benzene, toluene and xylene (component of); Dichlorophene; Toluene (component of); Benzene, toluene, ethylbenzene and xylene (component of) ... View More ...

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

toluene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8, Array | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | toluene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Toluene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25013-04-1 | |

| Record name | Benzene, methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7021360, DTXSID00184990 | |

| Record name | 1-Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor. | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07% | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/83 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

108-88-3, 3101-08-4 | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toluene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/toluene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FPU23BG52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F | |

| Record name | TOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4654 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Toluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0078 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/89 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0619.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

benzyl group structure and reactivity in organic synthesis

An In-depth Technical Guide on the Structure and Reactivity of the Benzyl Group in Organic Synthesis

For researchers, scientists, and professionals in drug development, a deep understanding of common chemical moieties is fundamental. The this compound group (Bn), with its deceptively simple structure, is a cornerstone of modern organic synthesis, offering a unique combination of stability and tunable reactivity. This guide provides a comprehensive overview of the this compound group, focusing on its structure, reactivity, and strategic application as a protecting group in complex synthetic endeavors.

Structure and Core Properties of the this compound Group

The this compound group is a molecular fragment derived from toluene by removing one hydrogen atom from the methyl group.[1] It consists of a benzene ring attached to a methylene (–CH₂) unit, with the chemical formula C₆H₅CH₂–.[1][2][3][4] The benzylic carbon, the sp³-hybridized carbon directly attached to the sp²-hybridized carbons of the aromatic ring, is the center of the group's unique reactivity.[3]

The enhanced reactivity of the benzylic position is attributed to the resonance stabilization of intermediates—radicals, carbocations, and carbanions—formed at this site.[3][5] The p-orbitals of the benzene ring overlap with the p-orbital of the benzylic intermediate, delocalizing the charge or the unpaired electron across the aromatic system.[3] This stabilization significantly lowers the activation energy for reactions at the benzylic position.[1]

A key quantitative measure of this stability is the bond dissociation energy (BDE) for the benzylic C-H bond, which is significantly lower than that of other types of C-H bonds, making benzylic hydrogens more susceptible to abstraction.[6]

Table 1: Comparison of C-H Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) |

| C₆H₅CH₂–H | ~88-90 |

| (CH₃)₃C–H (tertiary) | ~93 |

| (CH₃)₂CH–H (secondary) | ~95 |

| CH₃CH₂–H (primary) | ~98 |

| CH₃–H | ~105 |

Data compiled from various sources, illustrating the relative weakness of the benzylic C-H bond.

Caption: Resonance stabilization of the this compound radical.

Reactivity at the Benzylic Position

The inherent stability of benzylic intermediates drives a variety of synthetically useful transformations at the benzylic carbon.

Free-Radical Halogenation

The benzylic position can be selectively halogenated under free-radical conditions.[5] N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, which proceeds via a resonance-stabilized benzylic radical intermediate.[7] This reaction is highly specific to the benzylic position, leaving other alkyl C-H bonds untouched.[7][8]

Oxidation

Alkyl side chains on a benzene ring are susceptible to oxidation to a carboxylic acid group, provided there is at least one benzylic hydrogen.[5][7] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) are typically used for this transformation, which is known as benzylic oxidation.[5][8][9] Milder reagents can selectively oxidize benzylic methylene groups to carbonyls.[6]

Nucleophilic Substitution

Benzylic halides are excellent substrates for nucleophilic substitution reactions. They can proceed through both Sₙ1 and Sₙ2 pathways.[9] The Sₙ1 mechanism is favored for secondary and tertiary benzylic halides due to the formation of a resonance-stabilized benzylic carbocation.[5][10] Primary benzylic halides readily undergo Sₙ2 reactions.[11]

Caption: Sₙ1 reaction pathway at the benzylic position.

The this compound Group as a Protecting Group

One of the most significant applications of the this compound group in organic synthesis is as a robust protecting group, particularly for alcohols, amines, and carboxylic acids.[1][2][6]

-

Stability: this compound ethers and esters are stable to a wide range of conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents.[12][13] This stability makes them ideal for multi-step syntheses.[12]

-

Orthogonality: The this compound group's primary mode of cleavage is catalytic hydrogenolysis, a condition to which many other protecting groups (e.g., silyl ethers, acetals) are stable.[14] This orthogonality is crucial for selective deprotection in complex molecule synthesis.[14]

Table 2: Stability of this compound Protecting Group

| Reagent/Condition | Stability of this compound Ether (Bn-OR) |

| Strong Acids (e.g., HCl, H₂SO₄) | Generally Stable (cleavage possible with very strong acids)[11][15] |

| Strong Bases (e.g., NaOH, NaH) | Stable[12] |

| Grignard Reagents | Stable |

| LiAlH₄, NaBH₄ | Stable |

| Mild Oxidants (e.g., PCC, PDC) | Stable |

| Catalytic Hydrogen (H₂, Pd/C) | Cleaved[16] |

| Birch Reduction (Na, NH₃) | Cleaved[11] |

| Strong Lewis Acids (e.g., BBr₃, BCl₃) | Cleaved[15][17] |

| Oxidative Cleavage (e.g., DDQ) | Cleaved (especially for p-methoxythis compound ethers)[18] |

Experimental Protocols

Introduction of the this compound Group (Benzylation)

Protocol 1: General Benzylation of an Alcohol using Sodium Hydride and this compound Bromide

This is a widely used method based on the Williamson ether synthesis.[18][19]

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add this compound bromide (BnBr, 1.1-1.5 equiv) dropwise via syringe.[16] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of water or methanol at 0 °C to destroy excess NaH.[12] Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Benzylation under Neutral Conditions using 2-Benzyloxy-1-methylpyridinium Triflate

This method is suitable for base-sensitive substrates.[18][20]

-

Reagent Preparation (Optional, can be formed in situ): 2-Benzyloxy-1-methylpyridinium triflate can be pre-formed by reacting 2-benzyloxypyridine with methyl triflate.[20]

-

Reaction Setup: To a solution of the alcohol (1.0 equiv) in toluene, add 2-benzyloxypyridine (2.0 equiv) and magnesium oxide (MgO, 2.0 equiv).[21]

-

Activation: Cool the mixture to 0 °C and add methyl triflate (2.0 equiv) dropwise.[21]

-

Reaction: Allow the mixture to warm to room temperature and then heat to 90 °C for 24 hours.[21]

-

Workup and Purification: After cooling, filter the reaction mixture through Celite® and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the this compound ether.[21]

Removal of the this compound Group (Debenzylation)

Protocol 3: General Debenzylation via Catalytic Hydrogenolysis

This is the most common and versatile method for this compound group removal.[16]

-

Preparation: Dissolve the this compound-protected substrate (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[16]

-

Catalyst Addition: Add palladium on activated carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Purge the flask with hydrogen by evacuating and refilling with H₂ gas (3 cycles).

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.

-

Monitoring: Monitor the reaction for the consumption of starting material by TLC. Reactions are typically complete within 1-24 hours.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.

Caption: General workflow for this compound group protection.

Protocol 4: Oxidative Debenzylation using DDQ

This method is particularly effective for p-methoxythis compound (PMB) ethers but can also be applied to simple this compound ethers, often under photoirradiation.[18][22]

-

Preparation: Dissolve the this compound ether (1.0 equiv) in a solvent system, typically dichloromethane (CH₂Cl₂) with a small amount of water (e.g., 18:1 CH₂Cl₂/H₂O).[22]

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2-2.0 equiv) to the solution. The mixture will typically turn dark green or brown.

-

Reaction: Stir the reaction at room temperature. For less reactive this compound ethers, photoirradiation with visible light may be necessary.[18][22] Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by flash column chromatography to remove the DDQ byproducts.

Applications in Drug Development

The this compound group is a prevalent motif in medicinal chemistry and drug development.[23]

-

Protecting Group in Synthesis: Its robust nature makes it indispensable in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[2]

-

Structural Component: The N-benzyl piperidine motif is frequently used to fine-tune the physicochemical properties and efficacy of drug candidates.[23]

-

Linker Technology: In advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), this compound-protected linkers (e.g., this compound-PEG-acid) are used to connect a target-binding ligand and an E3 ligase ligand.[13] The this compound group serves as an orthogonal protecting group, allowing for the sequential and controlled assembly of the PROTAC molecule.[13]

Conclusion

The this compound group's unique electronic structure imparts a versatile reactivity profile that has been extensively exploited by organic chemists. Its stability under a wide array of conditions, coupled with the numerous reliable methods for its installation and cleavage, solidifies its role as one of the most important protecting groups for hydroxyl and amino functionalities. For professionals in drug discovery and development, mastering the chemistry of the this compound group is essential for the efficient and strategic synthesis of complex molecular targets.

References

- 1. This compound Group in Chemistry: Structure, Properties & Uses [vedantu.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | Definition, Example, Illustration, and Scope [curlyarrows.com]

- 4. fiveable.me [fiveable.me]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. This compound group - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Khan Academy [khanacademy.org]

- 10. chemistry.coach [chemistry.coach]

- 11. uwindsor.ca [uwindsor.ca]

- 12. This compound (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. This compound Protection in Organic Chemistry [commonorganicchemistry.com]

- 17. Mild Debenzylation of Aryl this compound Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 18. This compound Ethers [organic-chemistry.org]

- 19. jk-sci.com [jk-sci.com]

- 20. Convenient method for preparing this compound ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzylic Position Reactivity and the Stabilization of Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylic position, the carbon atom directly attached to an aromatic ring, exhibits unique reactivity due to its ability to form stabilized intermediates. This guide provides a comprehensive technical overview of the principles governing benzylic reactivity, focusing on the stabilization of benzylic radicals, carbocations, and carbanions. It delves into the quantitative aspects of this stability, presents detailed experimental protocols for key transformations, and explores the critical role of benzylic functionalization in drug discovery and development. Through a combination of tabulated data, mechanistic diagrams, and experimental workflows, this document serves as an in-depth resource for researchers leveraging benzylic chemistry in their work.

Core Principles of Benzylic Reactivity

The enhanced reactivity of the benzylic position stems from the ability of the adjacent aromatic ring to delocalize charge or an unpaired electron through resonance. This delocalization stabilizes the transition states of reactions involving the benzylic carbon, thereby lowering the activation energy and increasing the reaction rate compared to analogous aliphatic systems. This stabilization is central to understanding the diverse chemical transformations possible at this position.

Stabilization of Benzylic Intermediates

The formation of radicals, carbocations, and carbanions at the benzylic position is favored due to resonance stabilization. The p-orbitals of the aromatic ring overlap with the p-orbital of the benzylic carbon, allowing the charge or unpaired electron to be distributed across the entire conjugated system.

Benzylic radicals are significantly more stable than their alkyl counterparts. This stability is a direct consequence of the delocalization of the unpaired electron into the benzene ring.[1][2] The resonance stabilization of a benzyl radical can be depicted as follows:

This delocalization lowers the bond dissociation energy (BDE) of benzylic C-H bonds compared to typical alkyl C-H bonds, making them more susceptible to homolytic cleavage.

Benzylic carbocations are also highly stabilized by resonance, which disperses the positive charge across the aromatic ring.[3][4] This stabilization facilitates reactions that proceed through a carbocation intermediate, such as SN1 and E1 reactions.

Similarly, benzylic carbanions are stabilized by the delocalization of the negative charge into the electron-withdrawing aromatic ring.[5][6] This increased stability makes benzylic protons more acidic than their aliphatic counterparts.

Quantitative Analysis of Benzylic Intermediate Stability

The stability of benzylic intermediates can be quantified through various thermochemical parameters, providing a basis for predicting reactivity.

Bond Dissociation Energies (BDEs)

The BDE of a C-H bond is a measure of the energy required to break the bond homolytically to form a radical. The lower BDE of benzylic C-H bonds reflects the stability of the resulting this compound radical.

| Compound | Benzylic C-H Bond Dissociation Energy (kcal/mol) |

| Toluene | 85-90 |

| Ethylbenzene | 85 |

| Isopropylbenzene | 84 |

| tert-Butylbenzene | No benzylic C-H |

| Propane (secondary C-H for comparison) | 98 |

| Ethane (primary C-H for comparison) | 101 |

Note: Values are approximate and can vary slightly depending on the experimental or computational method used.[7][8][9]

Gas-Phase Acidity and pKa Values

The acidity of benzylic protons is significantly higher (lower pKa) than that of analogous alkanes, reflecting the stability of the conjugate base (carbanion).

| Compound | pKa (in DMSO) | Gas-Phase Acidity (kcal/mol) |

| Toluene | ~41-43 | ~373 |

| Diphenylmethane | 32.2 | ~357 |

| Triphenylmethane | 30.6 | ~348 |

| Propane (for comparison) | ~51 | ~410 |

Note: Gas-phase acidity is the enthalpy change for the deprotonation reaction in the gas phase.[5][10][11]

Relative Rates of Reaction and Hammett Correlations

The effect of substituents on the aromatic ring on the rate of benzylic reactions can be quantified using the Hammett equation, log(k/k₀) = σρ.[1] A plot of log(k/k₀) versus the substituent constant σ (sigma) yields a straight line with a slope ρ (rho), which indicates the sensitivity of the reaction to electronic effects.

For benzylic radical bromination, reactions are accelerated by both electron-donating and electron-withdrawing substituents, leading to a "V-shaped" Hammett plot when using σ constants. This is because both types of substituents can stabilize the radical intermediate. However, when using σ⁺ constants, which account for through-resonance stabilization of a positive charge, a linear correlation is often observed with a negative ρ value, suggesting the transition state has some polar character with a buildup of positive charge on the benzylic carbon.

| Substituent (para) | Relative Rate of Bromination (k/k₀) | σ⁺ Constant |

| -OCH₃ | 7.7 | -0.78 |

| -CH₃ | 2.6 | -0.31 |

| -H | 1.0 | 0 |

| -Cl | 0.7 | +0.11 |

| -Br | 0.6 | +0.15 |

| -NO₂ | 0.2 | +0.79 |

Note: The relative rates are approximate and can vary with reaction conditions.

Key Reactions at the Benzylic Position and Experimental Protocols

The unique reactivity of the benzylic position allows for a variety of selective transformations.

Free-Radical Halogenation

Benzylic C-H bonds can be selectively halogenated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[1][12] This reaction proceeds via a free-radical chain mechanism.

-

Materials: p-Xylene, N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) (AIBN), carbon tetrachloride (or a safer alternative like acetonitrile), separatory funnel, round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene (1.0 eq) in carbon tetrachloride. b. Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq). c. Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the surface. d. After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. e. Filter the mixture to remove the succinimide byproduct. f. Wash the filtrate with water and then with a saturated sodium bicarbonate solution in a separatory funnel. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, α-bromo-p-xylene. h. The product can be further purified by distillation or chromatography if necessary.

Oxidation of the Benzylic Position

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize alkylbenzenes to benzoic acids, provided there is at least one benzylic hydrogen.[9] The reaction proceeds through a complex mechanism involving the formation of a benzylic radical.

-

Materials: Toluene, potassium permanganate (KMnO₄), sodium carbonate (Na₂CO₃), sodium bisulfite (NaHSO₃), concentrated hydrochloric acid (HCl), distilled water, reflux condenser, heating mantle, separatory funnel, Büchner funnel.

-

Procedure: a. In a round-bottom flask, combine toluene (1.0 eq), KMnO₄ (3.0 eq), a small amount of Na₂CO₃, and water. b. Heat the mixture to reflux with vigorous stirring for 2-3 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). c. Cool the reaction mixture and add sodium bisulfite solution portion-wise until the brown MnO₂ is completely dissolved, and the solution becomes colorless. d. Transfer the cooled solution to a separatory funnel and extract with a small amount of diethyl ether to remove any unreacted toluene. e. Carefully acidify the aqueous layer with concentrated HCl until no more precipitate forms (pH ~2). Benzoic acid will precipitate as a white solid. f. Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel, wash with cold water, and allow to air dry.

Role of Benzylic Position in Drug Discovery and Development

The benzylic position is a critical site for both metabolic activity and strategic modification in drug design.

Metabolic Considerations: Cytochrome P450 Oxidation

Benzylic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver, a primary route of phase I metabolism.[10][13] This hydroxylation can lead to the formation of more polar metabolites that are more readily excreted. While this can be a desired pathway for drug clearance, rapid metabolism at the benzylic position can lead to a short half-life and poor pharmacokinetic profiles.

Strategies for Modulating Metabolic Stability

Drug development professionals often seek to modulate the metabolic stability of drug candidates by modifying the benzylic position.

-

Steric Hindrance: Introducing bulky groups near the benzylic position can sterically hinder the approach of CYP enzymes, thus slowing down the rate of metabolism.

-

Electronic Modification: Replacing benzylic hydrogens with fluorine atoms can increase the strength of the C-H bond, making it less susceptible to abstraction by CYP enzymes.

-

Bioisosteric Replacement: Replacing the entire phenyl ring with a bioisostere (e.g., a heterocycle or a bicyclic alkane) can eliminate the benzylic position altogether, often leading to improved metabolic stability and other pharmacokinetic properties.[14]

Case Study: Bioisosteric Replacement in Drug Design